molecular formula C4H6F2O3 B1394474 2,2-Difluoro-3-methoxy-propionic acid CAS No. 785712-17-6

2,2-Difluoro-3-methoxy-propionic acid

Cat. No. B1394474
M. Wt: 140.09 g/mol
InChI Key: WFSAUHIICKJXSV-UHFFFAOYSA-N
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Description

“2,2-Difluoro-3-methoxy-propionic acid” is a chemical compound with the molecular formula C4H6F2O3 . It is used in various chemical reactions and has several applications in the field of chemistry .


Molecular Structure Analysis

The molecular structure of “2,2-Difluoro-3-methoxy-propionic acid” consists of 4 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The exact structure can be determined using various spectroscopic techniques.


Physical And Chemical Properties Analysis

“2,2-Difluoro-3-methoxy-propionic acid” has a molecular weight of 140.085 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 194.7±40.0 °C at 760 mmHg, and a flash point of 71.5±27.3 °C . It has 3 freely rotating bonds and no violations of the Rule of 5 .

Scientific Research Applications

1. Use in Food Contact Materials

The substance 3H-perfluoro-3-[(3-methoxypropoxy) propanoic acid], a related compound, has been assessed for safety in food contact materials. It is deemed safe when used in the polymerization of fluoropolymers under specific high-temperature conditions, such as temperatures exceeding 280°C for at least 10 minutes, and in polyoxymethylene polymer for repeated use articles only (A. Andon et al., 2011).

2. Synthesis and Analytical Properties

2-Methoxy-2-(9-phenanthryl)propionic acid, a similar compound, has been synthesized as a novel chiral resolving agent. Its absolute configuration was determined using X-ray structural analysis, indicating its potential utility in resolving chiral compounds (Akio Ichikawa, H. Ono, N. Harada, 2003).

3. Environmental Health Concerns

The substance 3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid] (ADONA), used in the production of fluoropolymers, was evaluated for its presence in plasma samples of people living near a production plant. The study aimed to quantify the body burden of various perfluorinated compounds, including ADONA, which was detected only in few samples slightly above the limit of quantification (H. Fromme et al., 2017).

4. Altering Acidity and Solution Properties

Research on methoxy and methylthio groups, which are structurally similar to 2,2-Difluoro-3-methoxy-propionic acid, has shown that these groups can significantly increase the acidity of acetic acid. This alteration in acidity can potentially impact the solubility properties of compounds like bilirubin (S. Boiadjiev, D. Lightner, 1998).

5. Lithium-Ion Batteries Application

Methyl tetrafluoro-2-(methoxy) propionate (MTFMP) has been evaluated as a co-solvent for propylene carbonate-based electrolytes in lithium-ion batteries, demonstrating effectiveness in forming a stable solid electrolyte interface on graphite electrodes. This highlights the potential use of related difluoro-methoxy propionic acid compounds in battery technology (René Schmitz et al., 2012).

properties

IUPAC Name

2,2-difluoro-3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O3/c1-9-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSAUHIICKJXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-3-methoxy-propionic acid

CAS RN

785712-17-6
Record name 2,2-difluoro-3-methoxypropanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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